

An In-depth Technical Guide to Ethylenebis(dithiocarbamates) and its Metabolite Ethylenethiourea (ETU)

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Compound of Interest

Compound Name: *Ethylenebis(dithiocarbamate)*

Cat. No.: *B1227036*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenebis(dithiocarbamates) (EBDCs) are a class of fungicides widely utilized in agriculture to protect a variety of crops from fungal diseases. This class includes compounds such as mancozeb, maneb, and nabam. While effective, concerns have been raised regarding their degradation to ethylenethiourea (ETU), a metabolite with known toxicological effects. This technical guide provides a comprehensive overview of the chemical properties, mechanisms of action, toxicology, metabolism, and analytical methodologies related to EBDCs and ETU, with a focus on providing researchers and drug development professionals with the detailed information necessary for their work.

Chemical Properties

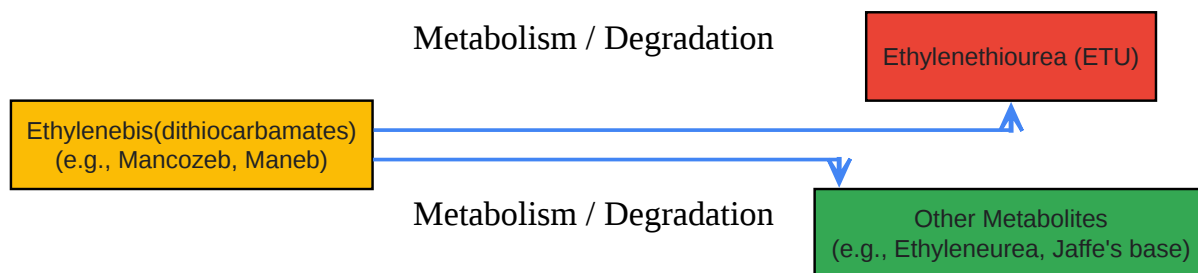
EBDCs are polymeric complexes of manganese (maneb), zinc (zineb), or a combination of both (mancozeb), with the **ethylenebis(dithiocarbamate)** ligand. ETU, or 2-imidazolidinethione, is a heterocyclic compound containing sulfur. The chemical structures are presented below.

Table 1: Chemical Identification

Compound	Chemical Name	CAS Number
Mancozeb	manganese zinc salt	8018-01-7
Maneb	manganese	12427-38-2
Nabam	Disodium 1,2-ethanedithiolbis(carbamodithioate)	142-59-6
Ethylenethiourea (ETU)	Imidazolidine-2-thione	96-45-7

Metabolism of Ethylenebis(dithiocarbamates) to Ethylenethiourea

EBDCs degrade in the environment and are metabolized in biological systems to form ETU and other metabolites. The primary pathway involves the removal of the metal ions and subsequent cyclization to form ETU.^[1]



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Metabolic conversion of EBDCs to ETU.

Mechanism of Action and Toxicology Ethylenebis(dithiocarbamates) (EBDCs)

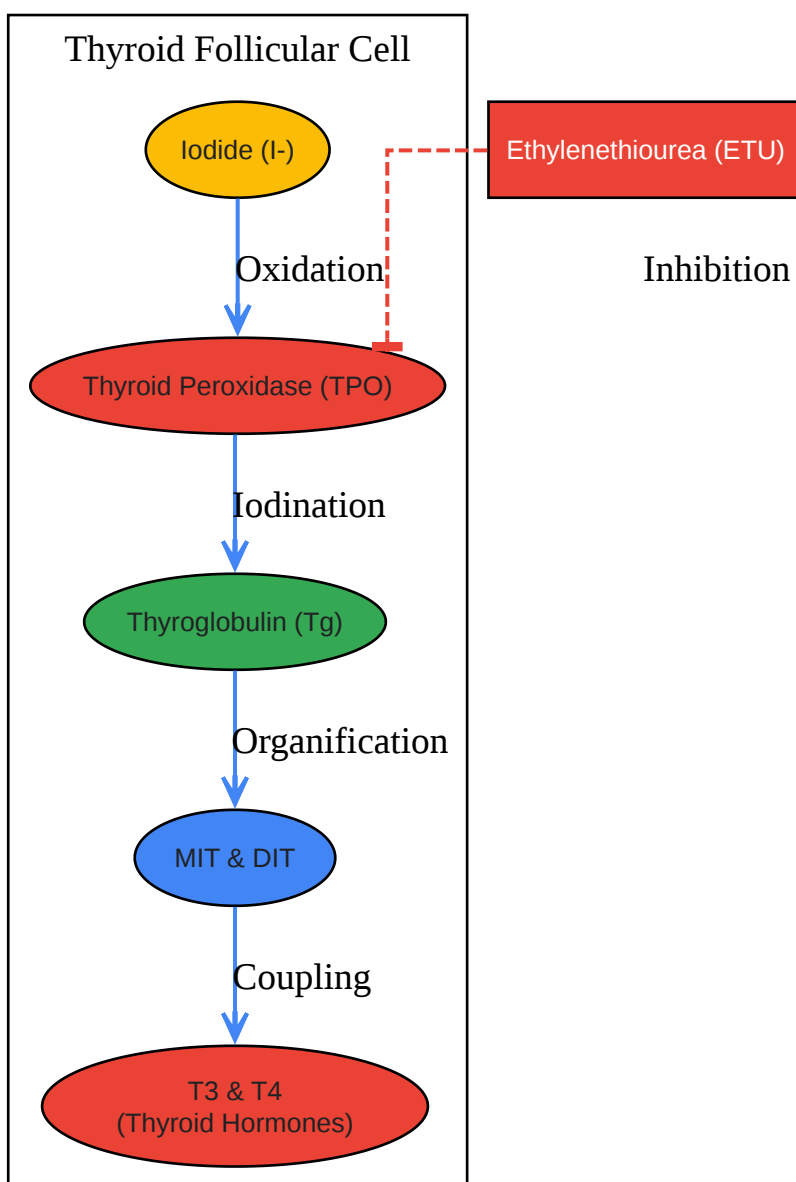
The primary fungicidal mechanism of EBDCs involves the inactivation of sulfhydryl groups in amino acids and enzymes of fungal cells, leading to the disruption of key biochemical processes like respiration and lipid metabolism.^[1]

In mammals, EBDCs exhibit relatively low acute toxicity.[2][3] However, long-term exposure has been associated with neurotoxic effects.[4] Studies suggest that the neurotoxicity of EBDCs like maneb and mancozeb is linked to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), which can lead to neuronal apoptosis.[4][5][6][7]

Ethylenethiourea (ETU)

The primary toxicological concern with ETU is its effect on the thyroid gland. ETU is a potent inhibitor of the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones.[8][9] Inhibition of TPO disrupts the iodination of tyrosine residues on thyroglobulin, leading to decreased production of thyroxine (T4) and triiodothyronine (T3).[10] This disruption of the hypothalamic-pituitary-thyroid (HPT) axis can result in goiter and thyroid tumors.[11]

ETU is also classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and has been shown to be a teratogen in animal studies.[12][13]



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ETU's inhibitory effect on thyroid hormone synthesis.

Quantitative Toxicological Data

The following tables summarize key toxicity values for EBDCs and ETU.

Table 2: Acute Toxicity of Ethylenebis(dithiocarbamates)

Compound	Species	Route	LD50 (mg/kg)	Reference
Mancozeb	Rat	Oral	>5,000	[2]
Mancozeb	Rabbit	Dermal	>5,000	[2]
Maneb	Rat	Oral	7,990	[2]
Maneb	Rat	Dermal	>5,000	[2]
Nabam	Rat	Oral	395	[2]

Table 3: Subchronic Oral Toxicity of Ethylenethiourea (ETU)

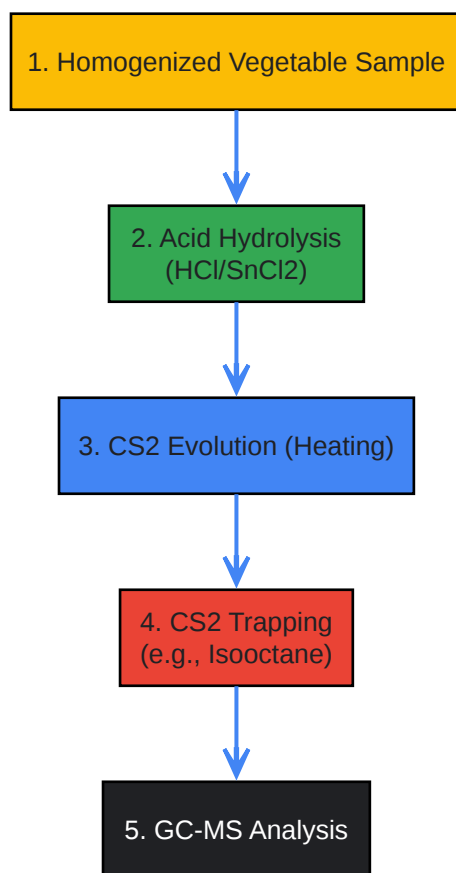
Species	Duration	Effect	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Reference
Rat	90 days	Thyroid hyperplasia	-	0.3	[11]
Rat	2 years	Thyroid hyperplasia	-	0.25	[12]

Experimental Protocols

Determination of Mancozeb Residues in Vegetables

This protocol is based on the acid hydrolysis of mancozeb to carbon disulfide (CS₂), which is then quantified by gas chromatography.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Workflow Diagram



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Workflow for Mancozeb residue analysis.

Methodology

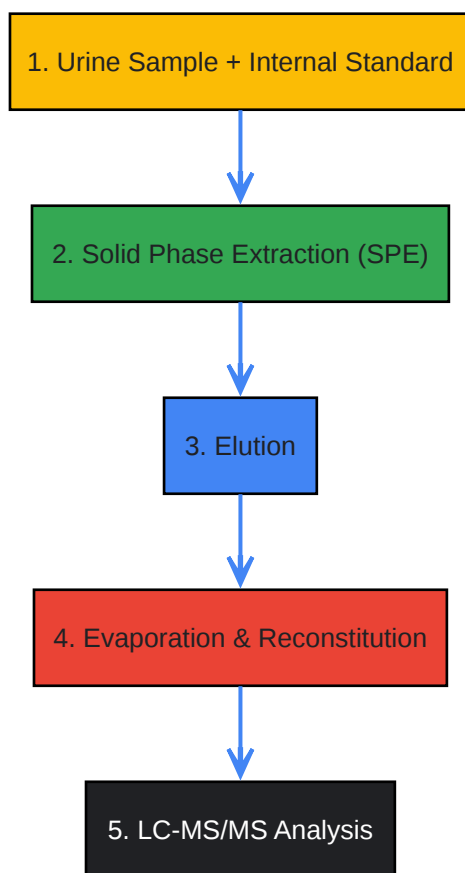
- Sample Preparation: Homogenize a representative sample of the vegetable matrix.
- Hydrolysis:
 - Weigh a 25 g portion of the homogenized sample into a reaction flask.
 - Add 50 mL of an EDTA/NaOH solution and sonicate for 10 minutes.[15]
 - Filter the extract.
 - To a 4.0 mL aliquot of the filtrate, add 4.5 mL of a hydrochloric acid/stannous chloride (HCl/SnCl₂) solution.[15]

- Carbon Disulfide (CS₂) Evolution and Trapping:
 - Immediately seal the reaction vial containing the sample and hydrolysis reagent.
 - Place the vial in a headspace autosampler or a heating block at 80-95°C for a defined period (e.g., 20-55 minutes) to facilitate the conversion of mancozeb to CS₂.[\[14\]](#)[\[15\]](#)
 - The evolved CS₂ is trapped in a suitable solvent, such as isooctane.[\[16\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - Inject an aliquot of the trapping solution into a GC-MS system.
 - Use a suitable capillary column (e.g., DB-5ms) for separation.
 - Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions of CS₂.
- Quantification:
 - Prepare a calibration curve using standard solutions of CS₂ in the trapping solvent.
 - Calculate the concentration of CS₂ in the sample extract from the calibration curve.
 - Convert the CS₂ concentration to mancozeb concentration using the appropriate conversion factor (0.384 for Dithane M-45 which is 80% mancozeb).[\[15\]](#)

Determination of Ethylenethiourea (ETU) in Urine by LC-MS/MS

This protocol describes a sensitive and selective method for the quantification of ETU in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Workflow Diagram



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Workflow for ETU analysis in urine.

Methodology

- Sample Preparation:
 - To a 2 mL urine sample, add an internal standard (e.g., d4-ETU).[19]
 - Dilute with 1 mL of ultra-pure water.[19]
- Solid Phase Extraction (SPE):
 - Load the prepared urine sample onto a solid-supported liquid extraction (SLE) cartridge or a suitable SPE cartridge (e.g., Fluorosil).[19][20]
- Elution:

- Elute the ETU from the cartridge with an appropriate solvent, such as dichloromethane.
[19]
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase, for example, a mixture of 0.1% formic acid in water and methanol.[19]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
 - Inject the reconstituted sample into an LC-MS/MS system.
 - Use a C18 reversed-phase column for chromatographic separation.
 - The mobile phase typically consists of a gradient of water and methanol or acetonitrile, both containing a small amount of an acid like formic acid to improve ionization.
 - Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode and monitor for the specific precursor-to-product ion transitions for ETU and the internal standard using multiple reaction monitoring (MRM).
- Quantification:
 - Prepare a calibration curve by spiking known amounts of ETU into blank urine and processing them in the same manner as the samples.
 - Calculate the concentration of ETU in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This technical guide provides a comprehensive overview of the key aspects of ethylenebis(dithiocarbamates) and their primary metabolite, ethylenethiourea. The provided data tables, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in fields related to toxicology, environmental science, and pharmacology. A thorough understanding of

the properties and biological effects of these compounds is crucial for assessing their risks and developing strategies to mitigate potential harm to human health and the environment.

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